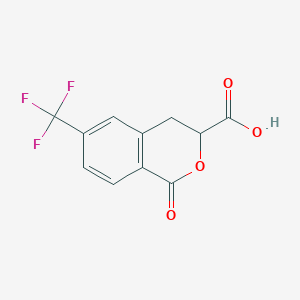

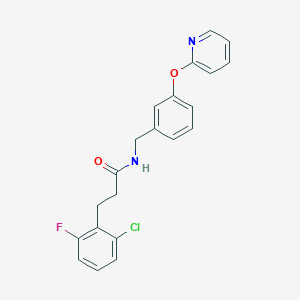

1-Oxo-6-(trifluoromethyl)-3,4-dihydroisochromene-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

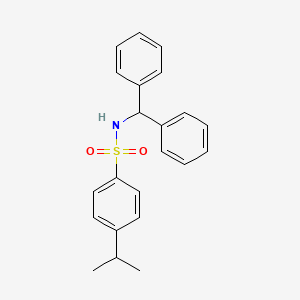

1-Oxo-6-(trifluoromethyl)-3,4-dihydroisochromene-3-carboxylic acid, also known as OTDCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that belongs to the isochromene family and has a trifluoromethyl group attached to it.

Applications De Recherche Scientifique

Selective Reduction of Hydroxy Carbonyl to Carbonyl Compounds

- Research Insight : This study explores the use of triethyl- or triisopropylborane/trifluoromethanesulfonic acid for the selective reduction of hydroxy-substituted carboxylic acids, ketones, and aldehydes to yield corresponding carbonyl compounds. It emphasizes the reaction scope, experimental conditions, and proposed mechanisms (Olah & Wu, 1991).

Binding Interactions in Supramolecular Complexes

- Research Insight : The study reports the use of 1,2,4-oxadiazol-5-ones, which are bioisosteric replacements for carboxylic acids in medicinal chemistry. These are used as binding ligands in supramolecular complexes, illustrating the formation of non-covalent complexes with an imidazoline base (Reichert et al., 2001).

Microbiologically Produced Carboxylic Acids in Organic Synthesis

- Research Insight : This research describes the biotechnological preparation of selected oxo- and hydroxycarboxylic acids. These acids are used as new building blocks in organic synthesis, particularly in the development of hydrophilic triazines, spiro-connected heterocycles, benzotriazines, and pyranoic amino acids (Aurich et al., 2012).

Activation of Dihydrogen by Frustrated Carbene-Borane Lewis Pairs

- Research Insight : Investigating the potential of various Lewis acid-base pairs for heterolytic dihydrogen activation, this study delves into the reactivity of different carbenes with triisopropylborane. It offers insights into the thermodynamics of adduct formation and the degree of "frustration" in these reactions (Kronig et al., 2011).

Lanthanide-Organic Frameworks for Coordination Polymeric Networks

- Research Insight : The formation of novel lanthanide-organic coordination polymeric networks is explored using oxalic acid ligands. This research presents the synthesis, structure, and magnetic study of these frameworks, highlighting their weak coupling interaction between Ln(3+) ions (Liu et al., 2009).

Propriétés

IUPAC Name |

1-oxo-6-(trifluoromethyl)-3,4-dihydroisochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3O4/c12-11(13,14)6-1-2-7-5(3-6)4-8(9(15)16)18-10(7)17/h1-3,8H,4H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIMKGQVIOQONM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=C1C=C(C=C2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-8-nitro-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2691740.png)

![2-Chloro-1-[3-(thiophen-2-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2691747.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2691750.png)

![4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B2691757.png)